![molecular formula C21H21N3O3 B3013046 3-(4-Methoxyphenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole CAS No. 1795181-20-2](/img/structure/B3013046.png)
3-(4-Methoxyphenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole
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Overview
Description
3-(4-Methoxyphenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole, also known as MPPO, is a chemical compound that has attracted the attention of researchers due to its potential applications in the field of pharmacology. MPPO is a heterocyclic compound with an oxadiazole ring, which is known to exhibit various biological activities such as antitumor, antifungal, and antibacterial properties.
Mechanism of Action
The exact mechanism of action of 3-(4-Methoxyphenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole is not fully understood. However, it has been proposed that 3-(4-Methoxyphenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole exerts its antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells. 3-(4-Methoxyphenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole has also been shown to inhibit the growth of cancer cells by suppressing the activity of the Akt signaling pathway. In addition, 3-(4-Methoxyphenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole has been reported to inhibit the growth of Candida albicans by disrupting the fungal cell wall.
Biochemical and Physiological Effects
3-(4-Methoxyphenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole has been shown to exhibit various biochemical and physiological effects. It has been reported to induce oxidative stress in cancer cells, which leads to the activation of the apoptotic pathway. 3-(4-Methoxyphenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the degradation of the neurotransmitter acetylcholine. This inhibition may result in increased levels of acetylcholine in the brain, which could potentially lead to improved cognitive function.
Advantages and Limitations for Lab Experiments
3-(4-Methoxyphenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole is a relatively stable compound that can be easily synthesized in the laboratory. It has been shown to exhibit potent biological activity at low concentrations, which makes it an attractive candidate for further research. However, 3-(4-Methoxyphenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole has some limitations for lab experiments. It is known to have poor solubility in water, which can make it difficult to administer in vivo. In addition, the exact mechanism of action of 3-(4-Methoxyphenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole is not fully understood, which makes it challenging to design experiments to elucidate its biological effects.
Future Directions
There are several future directions for the research on 3-(4-Methoxyphenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole. One potential area of investigation is the development of more efficient synthesis methods for 3-(4-Methoxyphenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole. Another area of research is the exploration of the pharmacokinetics and pharmacodynamics of 3-(4-Methoxyphenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole in vivo. This would involve studying the absorption, distribution, metabolism, and excretion of 3-(4-Methoxyphenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole in animal models. Additionally, further research is needed to elucidate the exact mechanism of action of 3-(4-Methoxyphenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole and to identify potential molecular targets for its biological effects. Finally, the potential applications of 3-(4-Methoxyphenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole in the treatment of various diseases, including cancer and Alzheimer's disease, should be explored further.
Synthesis Methods
The synthesis of 3-(4-Methoxyphenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole involves the condensation reaction between 4-methoxyphenylhydrazine and 1-(phenylacetyl)pyrrolidin-2-one in the presence of phosphorus oxychloride (POCl3) and triethylamine (TEA). The reaction proceeds through the formation of an intermediate, which is then cyclized to form the oxadiazole ring. The final product is obtained after purification by column chromatography.
Scientific Research Applications
3-(4-Methoxyphenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole has been extensively studied for its potential applications in the field of pharmacology. It has been reported to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 3-(4-Methoxyphenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole has also been shown to possess antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus.
properties
IUPAC Name |
1-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-2-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-26-17-11-9-16(10-12-17)20-22-21(27-23-20)18-8-5-13-24(18)19(25)14-15-6-3-2-4-7-15/h2-4,6-7,9-12,18H,5,8,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRDOQFSZXQAHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3CCCN3C(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole |
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